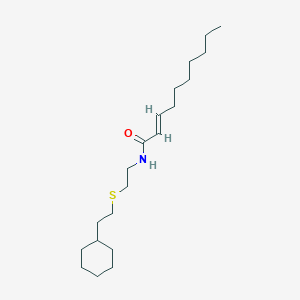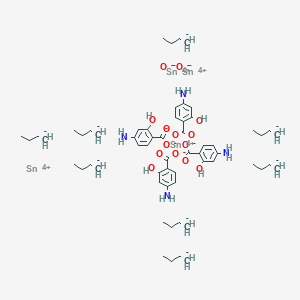
Diethylcitrat
Übersicht
Beschreibung
Diethyl citrate is an organic compound derived from citric acid. It is an ester formed by the partial esterification of citric acid with ethanol. This compound is known for its anticoagulant properties and is used in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Diethyl citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Wirkmechanismus
Target of Action
Diethyl citrate, also known as diethylcarbamazine, is primarily used as an anthelmintic to treat filarial infections like Wuchereria bancrofti and Loa loa . The primary targets of diethyl citrate are microfilariae, the larval form of filarial worms .
Mode of Action
The mechanism of action of diethyl citrate is thought to involve sensitizing the microfilariae to phagocytosis . One study showed that diethyl citrate’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway . It is believed to interfere with the arachidonic acid metabolism of the parasite, causing the death of the microfilariae .
Biochemical Pathways
Diethyl citrate is involved in diverse biochemical pathways influencing cell metabolism and function. It is synthesized de novo and is highly abundant in the circulation . Cells take up extracellular diethyl citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .
Pharmacokinetics
It is known that the volume of distribution and mean residence time of diethyl citrate are higher after oral administration than after intravenous administration, pointing to extensive first-pass metabolism and distribution in tissue .
Result of Action
The result of diethyl citrate’s action is the prevention of filarial diseases, including tropical pulmonary eosinophilia, loiasis, and lymphatic filariasis caused by infection with Wuchereria bancrofti, Brugia malayi, or Brugia timori . It is also used to control transmission of infection in filariasis-endemic areas .
Biochemische Analyse
Biochemical Properties
Diethyl citrate plays a role in biochemical reactions as an anticoagulant . It interacts with calcium ions (Ca2+) in the blood, forming a chelate that reduces the concentration of free Ca2+ ions in plasma . This interaction is crucial for its anticoagulatory effect .
Cellular Effects
The effects of Diethyl citrate on cells are primarily related to its anticoagulant properties. By binding with Ca2+ ions, Diethyl citrate influences cell function by preventing clot formation in the blood, which is essential for successful hemodialysis .
Molecular Mechanism
This leads to a reduced Ca2+ chelation and accelerated Ca2+ release from Diethyl citrate in comparison to sodium citrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl citrate have been observed over time. The compound has been found to have no serious risk of acute poisoning, indicating its stability and lack of degradation over time .
Dosage Effects in Animal Models
While specific dosage effects of Diethyl citrate in animal models have not been detailed in the available literature, acute toxicity tests in mice have shown that Diethyl citrate poses no serious risk of acute poisoning .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl citrate is synthesized through the partial esterification of citric acid with ethanol. The reaction typically involves heating citric acid and ethanol in the presence of a catalyst, such as sulfuric acid, to promote esterification. The reaction mixture is then subjected to a pH-controlled solvent extraction method to isolate the final product .
Industrial Production Methods: In industrial settings, the production of diethyl citrate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl citrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, diethyl citrate can hydrolyze back to citric acid and ethanol.
Oxidation: Diethyl citrate can be oxidized to form different products depending on the oxidizing agent used.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Citric acid and ethanol.
Oxidation: Various oxidized derivatives of citric acid.
Substitution: Compounds with different functional groups replacing the ethyl groups.
Vergleich Mit ähnlichen Verbindungen
Triethyl citrate: Another ester of citric acid, used as a plasticizer and in pharmaceutical formulations.
Sodium citrate: A salt of citric acid, commonly used as an anticoagulant in blood collection tubes and as a food additive.
Phosphonoformic acid: Used in similar applications for its anticoagulant properties.
Uniqueness: Diethyl citrate is unique due to its specific ester structure, which provides distinct steric hindrance and chelation properties compared to other citric acid derivatives. This uniqueness makes it particularly effective as an anticoagulant with reduced calcium chelation compared to sodium citrate .
Eigenschaften
IUPAC Name |
5-ethoxy-3-ethoxycarbonyl-3-hydroxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXYKHTHJPEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)O)(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953946 | |
| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19958-02-2, 32074-56-9 | |
| Record name | 1,2-Diethyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIETHYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803HW347BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)








